Non-Linear SAR at the Aryl Amine Substituent: A Distinct Potency Pattern vs. n-Propyl and n-Butyl Analogs
The inhibitory activity of DSM101 (4-ethylphenyl) against PfDHODH defines a critical non-linear SAR node. While the 4-n-propyl analog (DSM102) shows a drop in potency to an IC50 of 0.99 µM, the activity is completely regained with the 4-n-butyl substitution (DSM104, IC50 = 0.28 µM). This creates a distinct potency valley, with DSM101 sitting at an intermediate exit, making it essential for mapping the binding pocket's steric and hydrophobic constraints [1].
| Evidence Dimension | Inhibition of recombinant PfDHODH enzyme |
|---|---|
| Target Compound Data | IC50 = 0.61 µM |
| Comparator Or Baseline | DSM102 (4-n-Propyl-Ph): IC50 = 0.99 µM; DSM104 (4-n-Butyl-Ph): IC50 = 0.28 µM |
| Quantified Difference | 1.6x more potent than n-propyl, but 2.2x less potent than n-butyl |
| Conditions | Enzymatic assay using His6-tagged recombinant PfDHODH expressed in E. coli [1] |
Why This Matters
This non-monotonic SAR pattern means that general claims about 'alkyl-chain substituents' are insufficient; the specific ethyl group is required to probe this potency valley in the binding site, making DSM101 a uniquely informative tool compound for medicinal chemistry optimization.
- [1] Gujjar, R., et al. (2011). Lead optimization of aryl and aralkyl amine-based triazolopyrimidine inhibitors of P. falciparum DHODH. J. Med. Chem., 54(11), 3935-3949, Table 1. View Source
